molecular formula C18H24BrN3O2 B14138010 4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline CAS No. 89150-99-2

4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline

Cat. No.: B14138010
CAS No.: 89150-99-2
M. Wt: 394.3 g/mol
InChI Key: MEBHAKIXLFLKPV-UHFFFAOYSA-N
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Description

4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline is a complex organic compound that features a quinazoline core substituted with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline typically involves multiple steps. One common route includes the alkylation of piperidine with 1-bromopropane, followed by the introduction of the quinazoline moiety through a series of condensation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromopyridin-2-yl)piperidin-4-ol: This compound shares a similar piperidine structure but differs in its quinazoline core.

    Piperidine derivatives: These compounds have a piperidine ring and are used in various pharmacological applications.

Uniqueness

4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern and the presence of both piperidine and quinazoline moieties. This combination of structural features can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

89150-99-2

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

4-[4-(1-bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline

InChI

InChI=1S/C18H24BrN3O2/c1-12(10-19)13-4-6-22(7-5-13)18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h8-9,11-13H,4-7,10H2,1-3H3

InChI Key

MEBHAKIXLFLKPV-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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